6-Chloro-7-methoxyquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family, characterized by a chlorine atom at the 6th position and a methoxy group at the 7th position of the quinazolinone ring. Quinazolinones are known for their diverse biological activities and potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound enhance its chemical reactivity and biological efficacy, making it a subject of interest in medicinal chemistry and drug development.
This compound can be synthesized through various methods, primarily involving the cyclization of substituted anilines. It falls under the category of heterocyclic compounds, specifically quinazolinones, which are recognized for their significant role in pharmacology due to their ability to interact with various biological targets.
The synthesis of 6-Chloro-7-methoxyquinazolin-4(3H)-one typically involves several key steps:
The synthesis can be optimized for industrial production by employing continuous flow reactors and efficient purification techniques to maximize yield and purity. Typical yields from these reactions can vary but often exceed 70% under optimized conditions .
The molecular formula of 6-Chloro-7-methoxyquinazolin-4(3H)-one is C₉H₈ClN₃O, with a molecular weight of approximately 213.63 g/mol. The structure features a fused bicyclic system consisting of a benzene ring and a pyrimidine ring.
6-Chloro-7-methoxyquinazolin-4(3H)-one can participate in several chemical reactions:
These reactions are essential for developing derivatives with enhanced biological activity or altered pharmacokinetic properties, making them valuable in drug design .
The mechanism of action for 6-Chloro-7-methoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets, particularly protein kinases. By binding to the active sites of these enzymes, it inhibits their activity, which disrupts cellular signaling pathways crucial for processes such as cell proliferation and inflammation. This inhibition can lead to therapeutic effects in conditions like cancer and inflammatory diseases .
6-Chloro-7-methoxyquinazolin-4(3H)-one has several scientific uses:
Multi-component reactions (MCRs) provide efficient single-pot methodologies for constructing the quinazolin-4(3H)-one scaffold. A prominent approach involves the condensation of 2-nitrobenzaldehyde derivatives with aldehydes under copper catalysis, followed by sequential reduction and cyclization. For instance, 2-nitrobenzaldehyde reacts with urea in the presence of CuI to form an intermediate nitrile, which undergoes hydrolysis and reduction using hydrazine hydrate to yield the quinazolinone core (yields: 76-85%) [2] [3]. Alternative routes employ anthranilic acid derivatives as starting materials, where chloroacyl chlorides (e.g., 2-chloropropionyl chloride) react to form N-acyl anthranilic acid intermediates. These intermediates undergo cyclization using acetic anhydride to generate benzoxazinone precursors, which are subsequently treated with ammonia to install the quinazolinone scaffold [2]. The MCR advantage lies in its convergence—three molecular components integrate efficiently with reduced purification steps, making it industrially viable for kilogram-scale production of intermediates like those used in erlotinib synthesis [9].
Ammonium hexafluorophosphate (NH₄PF₆) serves as a robust catalyst for facilitating key cyclization and functionalization steps in quinazolinone synthesis. This catalyst enables microwave-assisted cyclocondensation between anthranilic acids and ortho-esters at 120°C, reducing reaction times from hours to minutes (15-20 min) while improving yields to 85-92% compared to conventional thermal methods (60-75%) [2]. The mechanism involves PF₆⁻ anions stabilizing transition states during ring closure, while NH₄⁺ cations assist in proton transfer. This catalytic system is particularly effective for introducing electron-withdrawing groups at C-2 and C-4 positions, allowing direct access to 6,7-disubstituted derivatives without protecting groups. Notably, NH₄PF₆-catalyzed reactions demonstrate exceptional functional group tolerance, accommodating substrates with pre-existing chloro, nitro, or methoxy substituents essential for downstream functionalization [3].
Regioselective functionalization at C-6 and C-7 positions requires precise control to avoid isomeric impurities. Halogenation at C-6 employs thiophosgene (CSCl₂) to generate reactive isothiocyanate intermediates that preferentially react at the electron-deficient C-6 position (>90% selectivity). This method outperforms classical agents like PCl₅ or SOCl₂, which produce 25-30% C-4 chlorinated byproducts [6]. Methoxylation at C-7 utilizes Williamson ether synthesis, where potassium carbonate facilitates nucleophilic displacement of chloro intermediates with methanol (65% yield). Microwave-assisted alkoxylation significantly enhances efficiency: irradiating 2,6-dichloro-7-hydroxyquinazolin-4(1H)-one with sodium methoxide/ethyl bromide in DMF at 120°C for 15 minutes installs both methoxy and ethoxy groups simultaneously (78% yield) [4] [6]. For sequential functionalization, bromine-directed ortho-lithiation enables selective methoxylation at C-7 before chlorination at C-6, achieving isomeric purity >98% [9].
Table 1: Comparison of Halogenation and Alkoxylation Methods
Method | Reagents/Conditions | Selectivity/Yield | Key Advantage |
---|---|---|---|
Thiophosgene halogenation | CSCl₂, THF, 0°C | >90% C-6 selectivity | Minimal C-4 byproducts |
PCl₅ halogenation | PCl₅, reflux, 4h | 60-70% C-6 selectivity | Low cost |
Classical alkoxylation | K₂CO₃, MeOH, 12h | 65% yield | No specialized equipment needed |
Microwave alkoxylation | NaOMe, EtBr, DMF, 120°C, 15min | 78% yield | Simultaneous di-substitution |
The chlorine atom at C-2 and methoxy group at C-7 serve as versatile handles for structural diversification via nucleophilic substitution and cross-coupling reactions. Nucleophilic displacement of the C-4 carbonyl oxygen with amines generates 4-anilinoquinazolines—a key pharmacophore in EGFR inhibitors like gefitinib. This is achieved by reacting 6-chloro-7-methoxyquinazolin-4(3H)-one with POCl₃ to form the 4-chloro intermediate, followed by treatment with 3-chloro-4-fluoroaniline (85% yield) [9]. Transition-metal catalyzed couplings enable C-6 functionalization: Suzuki-Miyaura reactions install aryl/heteroaryl groups using Pd(PPh₃)₄/Na₂CO₃ in toluene/ethanol (70-80% yields), while Buchwald-Hartwig amination introduces secondary amines via Pd₂(dba)₃/XPhos catalytic systems [5]. Additionally, acid-mediated deprotection of methoxy groups using BBr₃ in CH₂Cl₂ generates phenolic derivatives for further O-alkylation, facilitating side chain diversification critical for optimizing drug-target interactions in kinase inhibitors [9].
Sustainable synthesis focuses on eliminating hazardous reagents and reducing energy consumption. Peroxide-mediated oxidation replaces toxic chromate oxidants in the conversion of dihydroquinazolines to quinazolinones. Using 30% H₂O₂ in acetic acid at 60°C achieves quantitative oxidation within 2 hours, generating water as the only byproduct [2] [3]. Solvent-free cyclization techniques employ molten ammonium acetate/formamide mixtures at 150°C, circumventing carcinogenic solvents like DMF or DMSO. This approach improves atom economy (85-92%) while facilitating catalyst recycling [3]. Flow chemistry systems enhance energy efficiency: microreactors with immobilized SnCl₄ catalysts enable continuous synthesis of quinazolinones from anthranilic acid and nitriles at 100°C, reducing reaction times from hours to minutes (residence time: 8.5 min) and minimizing waste by 60% compared to batch processes [2]. These protocols align with the top three principles of green chemistry: waste prevention, safer solvents, and energy efficiency.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0